molecular formula C21H19N3O4 B2970382 4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid CAS No. 1808370-55-9

4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid

Cat. No.: B2970382
CAS No.: 1808370-55-9
M. Wt: 377.4
InChI Key: FWAGZDAQNDPKKX-UHFFFAOYSA-N
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Description

4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid is a complex organic compound that features a cyano group, a morpholine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-(morpholin-4-yl)benzaldehyde with cyanoacetic acid under basic conditions to form the intermediate 2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid. This intermediate is then reacted with 4-aminobenzoic acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    4-{2-Cyano-3-[4-(piperidin-4-yl)phenyl]prop-2-enamido}benzoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-{2-Cyano-3-[4-(pyrrolidin-4-yl)phenyl]prop-2-enamido}benzoic acid: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in 4-{2-Cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamido}benzoic acid distinguishes it from similar compounds

Properties

IUPAC Name

4-[[2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c22-14-17(20(25)23-18-5-3-16(4-6-18)21(26)27)13-15-1-7-19(8-2-15)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAGZDAQNDPKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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